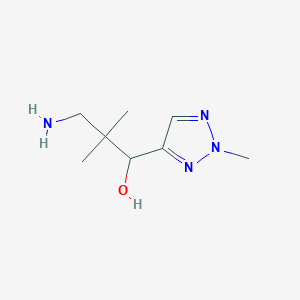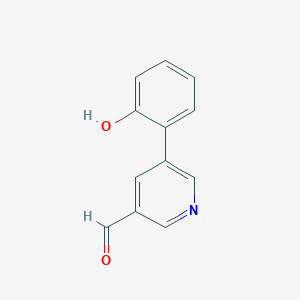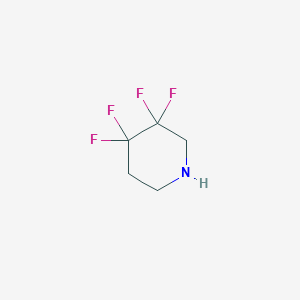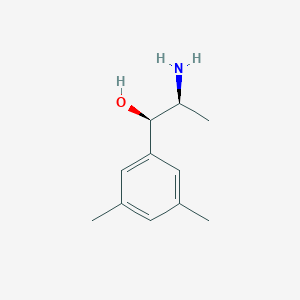
3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is notable for its unique structure, which includes an amino group, a triazole ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol typically involves multiple stepsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar reactivity but lacking the amino and hydroxyl groups.
2,2-Dimethyl-1,3-propanediol: Contains a similar hydroxyl group arrangement but lacks the triazole ring.
3-Amino-1,2,4-triazole: Another triazole derivative with an amino group but different substitution pattern.
Uniqueness
3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial contexts .
Propiedades
Fórmula molecular |
C8H16N4O |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethyl-1-(2-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H16N4O/c1-8(2,5-9)7(13)6-4-10-12(3)11-6/h4,7,13H,5,9H2,1-3H3 |
Clave InChI |
IHJJBLZJXICLNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C1=NN(N=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)
![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)


amine](/img/structure/B13160187.png)

![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)




![3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13160233.png)

